molecular formula C16H13NO2S B5688981 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile

2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile

Cat. No. B5688981
M. Wt: 283.3 g/mol
InChI Key: AIBTZXKBPAAMRL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile, also known as MPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the steroidogenic enzyme cytochrome P450 17A1, making it a valuable tool in the study of steroid biosynthesis. In

Mechanism of Action

2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile works by inhibiting the activity of the enzyme cytochrome P450 17A1, which is involved in the biosynthesis of steroid hormones. Specifically, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile binds to the active site of the enzyme, preventing it from converting pregnenolone and progesterone into androgens and estrogens.
Biochemical and Physiological Effects:
The inhibition of cytochrome P450 17A1 by 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile leads to a decrease in the production of androgens and estrogens. This can have a variety of biochemical and physiological effects, depending on the specific context in which 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is used. For example, in the treatment of prostate cancer, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can reduce the levels of androgens that stimulate tumor growth. In the study of adrenal gland function, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can be used to determine the source of excess androgen production.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in lab experiments is its potency as an inhibitor of cytochrome P450 17A1. This allows for precise control over the levels of androgens and estrogens in experimental systems. However, one limitation of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is its potential for off-target effects, as it may also inhibit other enzymes involved in steroid biosynthesis.

Future Directions

There are many potential future directions for the use of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in scientific research. One area of interest is the study of the role of androgens and estrogens in the development of various diseases, such as breast cancer and endometriosis. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile could be used in the development of new treatments for hormone-related disorders, such as congenital adrenal hyperplasia. Finally, further research could be done to explore the potential off-target effects of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile and develop strategies to mitigate them.

Synthesis Methods

The synthesis of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile involves the reaction of 4-methylbenzenesulfonyl chloride with phenylacetonitrile in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in high purity.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in a variety of scientific research studies, particularly in the field of steroid biosynthesis. It has been shown to inhibit the production of androgens and estrogens, making it a valuable tool in the study of hormone-related diseases such as prostate cancer and breast cancer. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in the study of adrenal gland function and the treatment of disorders such as congenital adrenal hyperplasia.

properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-13-7-9-15(10-8-13)20(18,19)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBTZXKBPAAMRL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile

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